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molecular formula C9H9NO4 B181682 Methyl 2-methyl-5-nitrobenzoate CAS No. 77324-87-9

Methyl 2-methyl-5-nitrobenzoate

Cat. No. B181682
M. Wt: 195.17 g/mol
InChI Key: TVGKPVDDCDQBRC-UHFFFAOYSA-N
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Patent
US06211199B1

Procedure details

Combine methyl 2-methyl-5-nitrobenzoate (5.32 g, 27.2 mmol) and methanol (100 mL). Add 5% palladium-on-carbon (0.27 g). Hydrogenate on a pressure apparatus at 50 psi. After 18 hours, filter through celite to remove the catalyst and evaporate the filtrate in vacuo to give methyl 2-methyl-5-aminobenzoic acid: Rf=0.34 (silica gel, ethyl acetate/hexane 1/4).
Quantity
5.32 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0.27 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].[CH3:15]O>[Pd]>[CH3:15][C:11]1[C:2]([CH3:1])=[C:3]([CH:8]=[C:9]([NH2:12])[CH:10]=1)[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
5.32 g
Type
reactant
Smiles
CC1=C(C(=O)OC)C=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0.27 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filter through celite
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CUSTOM
Type
CUSTOM
Details
evaporate the filtrate in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC=1C(=C(C(=O)O)C=C(C1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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